molecular formula C15H7NO3S B12863391 2-(Thiophen-2-yl)naphtho[2,3-d]oxazole-4,9-dione

2-(Thiophen-2-yl)naphtho[2,3-d]oxazole-4,9-dione

Cat. No.: B12863391
M. Wt: 281.29 g/mol
InChI Key: JISXAFDAZIGTGT-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)naphtho[2,3-d]oxazole-4,9-dione is a heterocyclic compound that features a thiophene ring fused to a naphtho[2,3-d]oxazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-2-yl)naphtho[2,3-d]oxazole-4,9-dione typically involves the condensation of naphthoquinone derivatives with thiophene-based compounds. One common method involves the reaction of 2-hydroxy-1,4-naphthoquinone with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-2-yl)naphtho[2,3-d]oxazole-4,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the oxazole ring to an amine or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the naphthoquinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Thiophen-2-yl)naphtho[2,3-d]oxazole-4,9-dione is unique due to its combination of a thiophene ring and a naphtho[2,3-d]oxazole core, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials for organic electronics and as a potential therapeutic agent.

Properties

Molecular Formula

C15H7NO3S

Molecular Weight

281.29 g/mol

IUPAC Name

2-thiophen-2-ylbenzo[f][1,3]benzoxazole-4,9-dione

InChI

InChI=1S/C15H7NO3S/c17-12-8-4-1-2-5-9(8)13(18)14-11(12)16-15(19-14)10-6-3-7-20-10/h1-7H

InChI Key

JISXAFDAZIGTGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=N3)C4=CC=CS4

Origin of Product

United States

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